N-Acetiltiamina

Descripción general

Descripción

N-Acetyltyramine is a naturally occurring tyramine derivative, which is an alkaloid compound. It is found in various biological sources, including fungi and actinomyces. This compound has garnered interest due to its diverse biological activities, including fungitoxic, antitumor, and quorum-sensing inhibitory properties .

Aplicaciones Científicas De Investigación

Pharmacological Properties

N-Acetyltyramine exhibits several pharmacological activities, making it a compound of interest in drug development and therapeutic applications:

- Antitumor Activity : NAT has shown promising antitumor effects against human melanoma (A375 cells) and leukemia (K562 cells) cell lines. In vitro studies report moderate cytotoxicity, with an IC50 value of 17.4 µM against K562 cells, indicating its potential as an anticancer agent .

- Fungitoxic Activity : Research indicates that NAT possesses fungitoxic properties against Cladosporium sphaerospermum, suggesting its utility in antifungal therapies .

- Antiplatelet Effects : NAT has been identified as an inhibitor of factor Xa, demonstrating antiplatelet activity by inhibiting platelet aggregation. This property positions NAT as a candidate for developing new anticoagulant therapies .

- Quorum-Sensing Inhibition : NAT acts as a quorum-sensing inhibitor (QSI), which can disrupt bacterial communication and potentially mitigate infections caused by pathogenic bacteria like Pseudomonas aeruginosa. Studies have shown that NAT can significantly reduce violacein production in C. violaceum, indicating its role in controlling bacterial virulence .

Cancer Treatment

The antitumor properties of N-Acetyltyramine are particularly noteworthy. The compound's ability to induce apoptosis in cancer cells presents a potential avenue for therapeutic development. Further research is required to elucidate the specific pathways through which NAT exerts its effects and to assess its efficacy in vivo.

Antifungal Therapies

Given its fungitoxic activity, NAT could be explored as an alternative treatment for fungal infections, especially those resistant to conventional antifungal agents. The mechanism of action needs further investigation to optimize its use in clinical settings.

Cardiovascular Health

The antiplatelet effects of NAT suggest it may be beneficial in preventing thromboembolic disorders. Its dual action as both an anticoagulant and an antiplatelet agent could provide a synergistic effect in managing cardiovascular diseases.

Infectious Diseases

As a quorum-sensing inhibitor, NAT may serve as a novel approach to treating bacterial infections by disrupting the communication systems that bacteria use to coordinate their virulence factors. This could lead to reduced pathogenicity and enhanced effectiveness of existing antibiotics.

Biomarker Potential

Recent studies have investigated the urinary levels of N-acetyltyramine-O,β-glucuronide (NATOG) as a biomarker for active Onchocerca volvulus infection, which is associated with onchocerciasis-related epilepsy. While initial findings suggest limited diagnostic potential, ongoing research may clarify its role in disease monitoring and management .

Data Summary Table

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Cancer Treatment | Antitumor | Cytotoxicity against A375 and K562 cells |

| Infectious Diseases | Quorum-Sensing Inhibition | Reduced virulence factors in C. violaceum |

| Cardiovascular Health | Antiplatelet Effects | Inhibition of platelet aggregation |

| Biomarker Research | Diagnostic Potential | Urinary levels of NATOG in O. volvulus infection |

Mecanismo De Acción

Target of Action

N-Acetyltyramine, a tyramine alkaloid, has been reported to have several bioactivities . It exhibits fungitoxic activity against Cladosporium sphaerospermum, antitumor activity against A375 human melanoma cells and K562 human leukemia cells . It also acts as an IL-1R antagonist and inhibitor of factor XIIIa . Furthermore, it has been identified as a quorum-sensing inhibitor (QSI) compound, capable of inhibiting the quorum sensing of Chromobacterium violaceum ATCC 12472 .

Mode of Action

For instance, as a quorum-sensing inhibitor, it interferes with bacterial communication, affecting their ability to coordinate group behaviors .

Biochemical Pathways

It is known that it is involved in the quorum-sensing pathways of certain bacteria . In addition, it has been suggested that N-Acetyltyramine could be involved in the synthesis pathway in engineered E. coli, where it is produced from L-tyrosine .

Result of Action

N-Acetyltyramine has been reported to have several effects at the molecular and cellular levels. It exhibits fungitoxic activity, antitumor activity, and acts as an IL-1R antagonist and inhibitor of factor XIIIa . It also reverses resistance in Doxorubicin-resistant leukemia P388 cells .

Action Environment

The action of N-Acetyltyramine can be influenced by various environmental factors. For instance, it has been isolated from different sources such as fungi, actinomyces , and beehives , suggesting that it may exhibit different activities in different environments

Análisis Bioquímico

Biochemical Properties

N-Acetyltyramine interacts with various enzymes, proteins, and other biomolecules. It enhances the cytotoxicity of doxorubicin in resistant P388 murine leukemia cells . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

N-Acetyltyramine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to reverse the resistance of doxorubicin in leukemia cells .

Molecular Mechanism

At the molecular level, N-Acetyltyramine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it enhances the cytotoxicity of doxorubicin, indicating a potential inhibitory effect on certain enzymes .

Dosage Effects in Animal Models

The effects of N-Acetyltyramine vary with different dosages in animal models

Metabolic Pathways

N-Acetyltyramine is involved in various metabolic pathways, interacting with enzymes or cofactors

Transport and Distribution

The transport and distribution of N-Acetyltyramine within cells and tissues are complex processes that involve various transporters or binding proteins

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Acetyltyramine can be synthesized through the acetylation of tyramine. One common method involves dissolving tyramine in a mixture of acetic anhydride and pyridine. The reaction typically proceeds at room temperature, resulting in the formation of N-Acetyltyramine .

Industrial Production Methods

Industrial production of N-Acetyltyramine often involves fermentation processes using specific strains of actinobacteria, such as Actinokineospora sp. and Streptomyces sp. These microorganisms are cultured in suitable media, and the compound is extracted from the fermentation broth .

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyltyramine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to tyramine.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Acetyl group substitution can be achieved using nucleophiles like amines or alcohols.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Tyramine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

N-Acetyltryptamine: Another acetylated derivative of a biogenic amine with similar biological activities.

Tyramine: The parent compound of N-Acetyltyramine, with a simpler structure and different biological properties

Uniqueness

N-Acetyltyramine is unique due to its combination of quorum-sensing inhibitory, antitumor, and anti-inflammatory properties. Its ability to interfere with bacterial communication and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Actividad Biológica

N-Acetyltyramine (NAT) is a tyramine alkaloid that has garnered significant attention due to its diverse biological activities. This article explores the biological properties of NAT, including its anti-tumor, anti-inflammatory, and fungitoxic effects, supported by recent research findings and case studies.

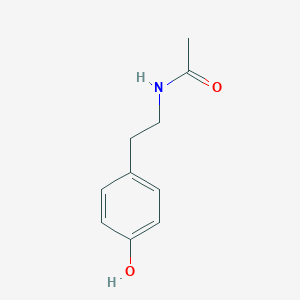

- Molecular Formula : CHNO

- Molecular Weight : 179.2157 g/mol

- Stereochemistry : Achiral

- SMILES Notation : CC(=O)NCCC1=CC=C(O)C=C1

Biological Activities

N-Acetyltyramine exhibits a range of biological activities that make it a compound of interest in pharmacological research.

1. Anti-Tumor Activity

NAT has demonstrated significant anti-tumor effects against various cancer cell lines:

- A375 Human Melanoma Cells : NAT showed cytotoxicity with an IC value of approximately 17.4 µM, indicating moderate effectiveness in inhibiting cell proliferation .

- K562 Human Leukemia Cells : Similar cytotoxic effects were observed, further supporting its potential as an anti-cancer agent .

2. Antifungal Activity

NAT exhibits fungitoxic properties against specific fungal strains:

- Cladosporium sphaerospermum : Studies have shown that NAT effectively inhibits the growth of this fungus, suggesting its potential application in agricultural and pharmaceutical settings .

3. Anti-Inflammatory Effects

Research indicates that NAT acts as an IL-1 receptor antagonist, which may contribute to its anti-inflammatory properties. This mechanism could be beneficial in treating inflammatory conditions .

4. Antithrombotic Activity

NAT has been identified as an inhibitor of factor XIIIa, which plays a crucial role in blood coagulation. This property suggests its potential use in managing thrombotic disorders .

Case Studies and Research Findings

Recent studies have focused on the biosynthesis and application of NAT:

- Biosynthesis in Engineered E. coli : A study successfully constructed a synthetic pathway for NAT production using genetically modified E. coli. The engineered bacteria produced up to 854 mg/L of NAT from glucose, showcasing a viable method for large-scale production .

- Urinary Biomarker for Onchocerciasis : A study investigated urinary N-acetyltyramine-O,β-glucuronide levels as a biomarker for active Onchocerca volvulus infection, demonstrating its relevance in parasitology and infectious disease research .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-[2-(4-hydroxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDWJOOPFDQZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152731 | |

| Record name | N-Acetyltyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-66-0 | |

| Record name | N-Acetyltyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyltyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyltyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLTYRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZB50E9QVY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.